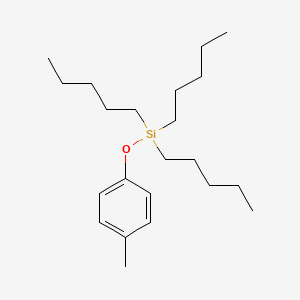
1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl- is an organic compound with the molecular formula C13H18O It is a derivative of naphthalene, characterized by the presence of a hydroxyl group (-OH) and three methyl groups (-CH3) on a tetrahydronaphthalene ring
Preparation Methods
The synthesis of 1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl- can be achieved through several methods:
Catalytic Hydrogenation: One common method involves the partial reduction of 1-naphthol using homogeneous or heterogeneous catalytic hydrogenation.
Nitration and Hydrogenation: Another method includes the nitration of naphthalene to produce 1-nitronaphthalene, followed by hydrogenation to form the corresponding amine, which is then hydrolyzed to yield 1-naphthol.
Chemical Reactions Analysis
1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound, converting it into fully saturated derivatives. Catalysts such as palladium on carbon (Pd/C) are often used.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Scientific Research Applications
1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl- has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is involved in the development of drugs for treating diseases such as HIV and cancer.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Signal Transduction: It may interfere with signal transduction pathways, altering cellular responses and functions.
Metabolic Pathways: The compound can be metabolized by various enzymes, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
1-Naphthalenol, 5,6,7,8-tetrahydro-2,3,4-trimethyl- can be compared with other similar compounds:
1-Naphthalenol, 5,6,7,8-tetrahydro-: This compound lacks the three methyl groups present in the target compound, resulting in different chemical properties and reactivity.
1-Naphthalenol, 1,2,3,4-tetrahydro-: This isomer has the hydroxyl group and hydrogenation at different positions, leading to variations in its chemical behavior.
1-Naphthalenol, 5,6,7,8-tetrahydro-2,5-dimethyl-8-(1-methylethyl)-: This compound has additional methyl and isopropyl groups, which significantly alter its physical and chemical properties.
Properties
CAS No. |
59963-95-0 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2,3,4-trimethyl-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C13H18O/c1-8-9(2)11-6-4-5-7-12(11)13(14)10(8)3/h14H,4-7H2,1-3H3 |
InChI Key |
UTRDQZNIBMZGIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CCCC2)C(=C1C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14595736.png)
![5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14595737.png)
![1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate](/img/structure/B14595748.png)




![4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione](/img/structure/B14595773.png)

![1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14595784.png)

